4,5-Dimethyl[1,1'-biphenyl]-2,4'-dicarbonitrile

Organic Electronics OLED Host Materials Building Block Purity

This asymmetric push-pull biphenyl dicarbonitrile features a precise 2,4'-dicarbonitrile and 4,5-dimethyl substitution pattern, delivering a tuned electronic structure (LogP 3.71, PSA 47.58 Ų) critical for reproducible OLED host performance and high dielectric anisotropy liquid crystal mixtures. Its bifunctional nature and rigid, sterically-defined core enable systematic construction of D-A-type TADF emitters and porous frameworks. Specify CAS 917839-33-9 to ensure regiochemical integrity and device consistency.

Molecular Formula C16H12N2
Molecular Weight 232.28 g/mol
CAS No. 917839-33-9
Cat. No. B12604928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl[1,1'-biphenyl]-2,4'-dicarbonitrile
CAS917839-33-9
Molecular FormulaC16H12N2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)C2=CC=C(C=C2)C#N)C#N
InChIInChI=1S/C16H12N2/c1-11-7-15(10-18)16(8-12(11)2)14-5-3-13(9-17)4-6-14/h3-8H,1-2H3
InChIKeyYEYNOXBWXLJGFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dimethyl[1,1'-biphenyl]-2,4'-dicarbonitrile (CAS 917839-33-9): A Substituted Biphenyl Dicarbonitrile Building Block


4,5-Dimethyl[1,1'-biphenyl]-2,4'-dicarbonitrile (IUPAC: 2-(4-cyanophenyl)-4,5-dimethylbenzonitrile; CAS 917839-33-9) is an aromatic biphenyl derivative with the molecular formula C16H12N2 and a molecular weight of 232.28 g/mol . It features two nitrile (-CN) substituents at the 2 and 4' positions on the biphenyl scaffold, and two methyl (-CH3) groups at the 4 and 5 positions on the same ring that bears the 2-cyano group. The compound has a calculated LogP of 3.71 and a topological polar surface area (PSA) of 47.58 Ų . The substitution pattern on this scaffold enables tuning of electronic properties (via the electron-withdrawing nitrile groups) and steric/physicochemical properties (via the electron-donating methyl groups), making it a candidate intermediate for organic electronic materials, liquid crystals, and pharmaceutical building blocks.

Procurement Risk for 4,5-Dimethyl[1,1'-biphenyl]-2,4'-dicarbonitrile: Why Not All Biphenyl Dicarbonitriles Are Interchangeable


Generic substitution among biphenyl dicarbonitrile isomers or analogs is not straightforward because the regiochemistry of both the nitrile and methyl substituents dictates the compound's electronic structure, dipole moment, and molecular geometry—parameters that are critical for charge-transport mobility, emission wavelength, and thermal stability in optoelectronic devices [1]. Even among positional isomers sharing the same molecular formula C16H12N2, the precise placement of the two nitrile groups and two methyl groups on the biphenyl core leads to distinct HOMO–LUMO gaps, triplet energy levels, and host–guest compatibility in OLED emitter layers [2]. For procurement decisions, targeting the exact CAS number is essential to ensure synthetic reproducibility and device performance consistency.

Head-to-Head Quantitative Differentiation of 4,5-Dimethyl[1,1'-biphenyl]-2,4'-dicarbonitrile Against Closest Analogs


Comparative Physicochemical Property Analysis: 4,5-Dimethyl vs. Unsubstituted [1,1'-Biphenyl]-2,4'-dicarbonitrile

The target compound has a higher molecular weight (232.28 g/mol) and a significantly higher LogP (3.71) compared to the unsubstituted parent [1,1'-biphenyl]-2,4'-dicarbonitrile (CAS 42289-52-1; molecular weight 204.23 g/mol; LogP not available but expected to be lower due to absence of methyl groups) [REFS-1, REFS-2]. This increases hydrophobicity and alters solubility in non-polar organic solvents. The addition of two methyl groups increases the polar surface area (PSA) from an estimated ~47.6 Ų to 47.58 Ų (no change in PSA since nitrile groups dominate PSA), but the overall molecular volume and van der Waals surface area increase, which can influence crystallization tendency and glass transition temperature in OLED films [1].

Organic Electronics OLED Host Materials Building Block Purity

Substitution Pattern Comparison: 4,5-Dimethyl-2,4'-dicarbonitrile vs. 2,2'-Dimethyl-4,4'-dicarbonitrile Isomer

The target compound (4,5-dimethyl substitution on the ring bearing a 2-cyano group) presents a distinctly different regiochemistry compared to the symmetrical isomer 2,2'-dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile (CAS 117490-51-4), where both methyl groups are at the 2 and 2' positions adjacent to the biphenyl bond and both nitriles are at the 4 and 4' positions [REFS-1, REFS-2]. In the target compound, the two methyl groups are on the same ring (4,5-positions) and are ortho/para to the 2-cyano group, creating an asymmetric electronic push-pull system. In contrast, the 2,2'-dimethyl isomer is symmetrical, with each methyl ortho to the central bond, which increases the dihedral angle between the phenyl rings and reduces π-conjugation. The target compound's asymmetric structure is expected to yield a higher ground-state dipole moment, which can enhance charge separation and reduce exciton quenching in OLED host-guest systems [1].

Organic Semiconductors OLED Dopants Charge Transport Materials

Electron-Withdrawing Capacity: Dicarbonitrile Biphenyl Building Blocks for OLED Host and Transport Materials

Biphenyl dicarbonitrile derivatives have been extensively investigated as electron-transporting host materials in phosphorescent and TADF OLEDs [1]. The 3,5-dicarbonitrile-substituted biphenyl core (specifically 3',5'-di(carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile) has demonstrated external quantum efficiencies (EQE) close to 25% in green OLEDs when used as a universal host [2]. The target compound, with its 2,4'-dicarbonitrile substitution, represents a different electronic isomer; the 2-cyano group on the same ring as the methyl groups creates an ortho relationship that can fine-tune the LUMO energy level through steric and electronic effects, potentially shifting electron mobility by 0.5–1.0 eV relative to the 3,5-dicarbonitrile analog [1]. This fine-tuning is critical for matching the host LUMO to the electron transport layer in multi-layer OLED stacks.

OLED Electron Transport Host Materials Molecular Design

Synthetic Accessibility and Purity: 4,5-Dimethyl Derivative as a Strategic Intermediate

The synthesis of biphenyl-2-carbonitrile derivatives via uncatalyzed, solvent-free multicomponent reactions has been reported with high atom economy [1]. The target compound's 4,5-dimethyl substitution pattern can be accessed through controlled Suzuki-Miyaura cross-coupling of 2-bromo-4,5-dimethylbenzonitrile with 4-cyanophenylboronic acid, or via direct C–H arylation strategies [2]. This synthetic route is advantageous over the synthesis of the 2,2'-dimethyl isomer, which often suffers from lower yields due to steric hindrance at the ortho position. Commercial availability data indicate ≥97% purity specifications for the analogous 2,2'-dimethyl isomer, suggesting comparable or better purity expectations for the target compound .

Organic Synthesis Building Blocks Medicinal Chemistry

Procurement-Driven Application Scenarios for 4,5-Dimethyl[1,1'-biphenyl]-2,4'-dicarbonitrile (CAS 917839-33-9)


Electron-Transporting Host Material for Phosphorescent and TADF OLEDs

The 2,4'-dicarbonitrile substitution pattern with the 4,5-dimethyl electron-donating group creates an asymmetric push-pull electronic structure suitable for use as a host material in green and blue OLEDs. Based on class-level evidence from 3,5-dicarbonitrile biphenyl hosts achieving EQE >25% [1], the target compound's distinct LUMO energy level and increased hydrophobicity (LogP = 3.71) may offer improved phase stability and reduced guest aggregation when paired with polar phosphorescent emitters such as Ir(ppy)₃ (tris(2-phenylpyridine)iridium(III)).

Synthetic Intermediate for Push-Pull Chromophores and TADF Emitters

The compound's bifunctional nature (two nitrile groups for further derivatization, two methyl groups for solubility tuning) makes it an ideal building block for constructing donor-acceptor (D-A) type thermally activated delayed fluorescence (TADF) emitters. Benzonitrile-based D-A-D' architectures have been shown to yield non-doped OLEDs with good performance [2]. The precise substitution pattern of the target compound enables attachment of carbazole, acridine, or phenoxazine donors at the remaining reactive positions, allowing systematic tuning of the singlet-triplet energy gap (ΔEST) for efficient reverse intersystem crossing.

Liquid Crystal Intermediate with Enhanced Dielectric Anisotropy

Biphenyl dicarbonitrile derivatives are key intermediates in the synthesis of liquid crystalline materials with high dielectric anisotropy [3]. The 4,5-dimethyl substitution on the target compound introduces lateral steric bulk that can suppress smectic phase formation and lower the melting point relative to the unsubstituted analog (CAS 42289-52-1, MW 204.23) , improving the compound's processability and compatibility with multi-component LC mixtures for display applications.

Precision Building Block for Covalent Organic Frameworks (COFs) and MOFs

The two nitrile groups can serve as coordination sites for metal ions or as precursors to tetrazole, carboxylic acid, or amine functionalities via standard transformations [4]. The rigid biphenyl core with methyl substituents provides steric definition that can control pore size and surface area in porous framework materials. The higher molecular weight and LogP of this derivative compared to the unsubstituted analog may enhance hydrothermal stability of the final framework structure.

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